![molecular formula C22H14N2 B3826770 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile](/img/structure/B3826770.png)
2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile
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Overview
Description
2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile, also known as DAB-2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of tyrosine kinases. DAB-2 has shown promise as a potential therapeutic agent for the treatment of various types of cancer, as well as other diseases that are characterized by abnormal tyrosine kinase activity.
Mechanism of Action
2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile works by binding to the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This ultimately leads to the inhibition of cell growth and survival pathways that are activated by these kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is involved in the development of fibrosis and other inflammatory conditions. 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile in lab experiments is its selectivity for tyrosine kinases, which allows for more targeted inhibition of specific signaling pathways. However, one limitation is that 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile may not be effective against all types of cancer or in all patients, as the activity of tyrosine kinases can vary widely between different types of cancer and between individuals.
Future Directions
There are several potential future directions for research on 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile. One area of interest is the development of combination therapies that include 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile along with other targeted therapies or chemotherapy agents. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile. Finally, further research is needed to better understand the mechanisms of action and potential side effects of 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile in order to optimize its use in clinical settings.
Scientific Research Applications
2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several tyrosine kinases that are involved in the growth and survival of cancer cells, including EGFR, HER2, and VEGFR. 2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for the treatment of cancer.
properties
IUPAC Name |
2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2/c23-16-21-8-4-5-9-22(21)24-17-20-14-12-19(13-15-20)11-10-18-6-2-1-3-7-18/h1-9,12-15,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUPTLXUJNBDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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